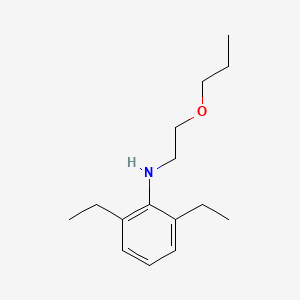
















|
REACTION_CXSMILES
|
N#N.[H][H].[H][H].C(OCCO)CC.C(C1C=CC=C(CC)C=1N)C.[CH2:25]([C:27]1[CH:39]=[CH:38][CH:37]=[C:36]([CH2:40]C)[C:28]=1[NH:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][CH3:35])C>>[CH3:25][C:27]1[CH:39]=[CH:38][CH:37]=[C:36]([CH3:40])[C:28]=1[NH:29][CH2:30][CH2:31][O:32][CH2:33][CH2:34][CH3:35] |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(NCCOCCC)C(=CC=C1)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)CC
|
|
Name
|
gas
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
mixture
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OCCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)OCCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(N)C(=CC=C1)CC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a steel tube with a diameter of 2.54 cm, which is arranged vertically
|
|
Type
|
CUSTOM
|
|
Details
|
provided with a heating jacket
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst prepared
|
|
Type
|
WAIT
|
|
Details
|
Per g of catalyst and per hour
|
|
Type
|
CUSTOM
|
|
Details
|
are then passed over the catalyst at 270° C. and under a pressure of 2 bars
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(NCCOCCC)C(=CC=C1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |